molecular formula C5H10ClF2NO2 B3418597 Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride CAS No. 1263284-04-3

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Cat. No.: B3418597
CAS No.: 1263284-04-3
M. Wt: 189.59 g/mol
InChI Key: NLRVBXSWRFLJRV-UHFFFAOYSA-N
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Description

Significance of Fluorine in Medicinal Chemistry and Agrochemical Discovery

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in the design of bioactive compounds. In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. chemrxiv.org These modifications can lead to drugs with improved efficacy and pharmacokinetic profiles.

Similarly, in agrochemical discovery, the introduction of fluorine can lead to the development of more potent and selective herbicides, insecticides, and fungicides. Fluorinated agrochemicals often exhibit enhanced transport properties within plants and insects and can be more resistant to environmental degradation, leading to improved field performance.

Overview of Alpha, Alpha-Difluorinated Carboxylic Acid Derivatives

Within the family of fluorinated compounds, alpha, alpha-difluorinated carboxylic acid derivatives are of particular interest. The gem-difluoro group at the alpha-position to a carbonyl can act as a bioisostere for an amide or ester carbonyl group, influencing the molecule's conformation and electronic properties. This structural feature is often exploited in the design of enzyme inhibitors and other biologically active molecules. The synthesis of α,α-difluoro-β-amino acids and their esters is a key area of research, as these compounds serve as versatile building blocks for more complex fluorinated molecules. chemrxiv.org

Historical Context and Evolution of Research on Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

The development of fluorinated amino acids has progressed significantly since the mid-20th century. Early research focused on the synthesis of monofluorinated amino acids. However, advances in synthetic methodologies have made more complex structures, including those with gem-difluoro groups, more accessible.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVBXSWRFLJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678787
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
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Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541547-37-9, 1263284-04-3
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-2,2-difluoropropanoate hydrochloride
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Synthetic Methodologies for Ethyl 3 Amino 2,2 Difluoropropanoate Hydrochloride and Its Precursors

Strategies for the Construction of the 2,2-Difluoropropanoate Scaffold

The creation of the 2,2-difluoropropanoate core is a critical step in the synthesis of the target compound. Various synthetic strategies have been developed to introduce the geminal difluoro motif into a propanoate structure. These methods can be broadly categorized into two main approaches: the direct halogenation of propanoic acid derivatives and multi-step sequences starting from simpler building blocks like aldehydes and fluoroacetates.

Approaches Involving Halogenation of Propanoic Acid Derivatives

One of the most direct conceptual routes to a dihalogenated propanoate involves the substitution reaction on a pre-existing propanoic acid scaffold. This approach leverages well-known halogenation reactions, which can be tailored to achieve the desired substitution pattern.

The direct bromination of carboxylic acids at the α-position is a classic transformation in organic synthesis, famously exemplified by the Hell-Volhard-Zelinskii reaction. This reaction typically involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The mechanism proceeds through the initial formation of an acyl bromide, which can then enolize. The resulting enol is sufficiently nucleophilic to react with bromine, leading to the α-brominated acyl bromide. Subsequent hydrolysis yields the α-bromo carboxylic acid. While this method is effective for monobromination, achieving controlled dibromination at the same carbon can be challenging and may require forcing conditions.

Free radical bromination presents an alternative pathway. byjus.com This process is initiated by the homolytic cleavage of the bromine-bromine bond, often induced by UV light, to generate bromine radicals. byjus.comuky.edu The propagation phase involves the abstraction of an α-hydrogen from the substrate by a bromine radical to form an alkyl radical, which then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, continuing the chain reaction. byjus.comuky.edu The selectivity of radical bromination is generally higher than chlorination, which can be attributed to the thermodynamics of the hydrogen abstraction step. masterorganicchemistry.com For bromination, this step is endothermic, resulting in a "late" transition state that more closely resembles the product radical, leading to greater selectivity for the most stable radical intermediate. masterorganicchemistry.com

Table 1: Key Steps in Radical Bromination

StepDescription
Initiation Homolytic cleavage of Br₂ under UV light to form two bromine radicals (Br•). byjus.com
Propagation A bromine radical abstracts a proton from the substrate to form an alkyl radical. This alkyl radical then reacts with a Br₂ molecule to form the bromoalkane and a new bromine radical. byjus.com
Termination The reaction is concluded by the combination of any two radical species. byjus.com

For more controlled and regioselective halogenation, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are frequently employed. organic-chemistry.orgorganic-chemistry.org These reagents offer a milder and more selective means of introducing halogens compared to diatomic halogens. The regioselectivity is often dictated by the reaction conditions and the substrate's electronic properties. researchgate.net

For instance, the use of a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides, allowing for efficient and mild halogenation of a wide range of substrates without the need for an additional catalyst. organic-chemistry.org This method can achieve high yields and excellent regioselectivity for bromination, iodination, and chlorination of various aromatic and heteroaromatic compounds. organic-chemistry.org Palladium-catalyzed methods using N-halosuccinimides have also been developed to provide halogenated products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org

Multi-Step Synthesis from Aldehydes and Fluoroacetates

An alternative and highly versatile strategy for constructing the 2,2-difluoropropanoate scaffold involves building the carbon skeleton through carbon-carbon bond-forming reactions. This approach offers greater control over stereochemistry and functional group placement.

The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net In the context of synthesizing fluorinated compounds, the reaction between an aldehyde and the enolate of a fluoroacetate (B1212596) ester is particularly relevant. This reaction leads to the formation of an α-fluoro-β-hydroxy ester, a key intermediate.

Fluoromalonic acid halfthioesters have been utilized as effective surrogates for fluoroacetate in highly stereoselective aldol reactions under mild, organocatalytic conditions. bohrium.com This approach has proven successful for a wide range of both aromatic and aliphatic aldehydes, yielding the desired fluorinated aldol products with good yields and high diastereomeric and enantiomeric ratios. bohrium.comua.es Similarly, organocatalysts have been used for direct aldol reactions of aldehydes with fluoroacetone (B1215716) in aqueous media, demonstrating high enantioselectivities. nih.gov The Mukaiyama-aldol reaction, which employs silyl (B83357) enol ethers, is another efficient strategy for preparing β-hydroxy carbonyl compounds, including α-fluoro-β-hydroxy esters. researchgate.net

Table 2: Examples of Aldol Reaction Conditions for Fluorinated Esters

Catalyst/MediatorAldehyde TypeKey Feature
Organocatalyst (Cinchona alkaloid derivatives)Aromatic & AliphaticHigh stereoselectivity with fluoromalonic acid halfthioesters. bohrium.com
Organocatalyst (Proline-based)VariousHigh enantioselectivity in aqueous media with fluoroacetone. nih.gov
Lewis Acid (e.g., TiCl₄)VariousMukaiyama-aldol reaction with silyl enol ethers to form β-hydroxy esters. researchgate.net
LiBrAromatic & AliphaticDiastereoselective deacylative aldol reaction of 3-acetyl-3-fluorooxindoles. ua.es

Once the fluorinated β-hydroxy ester is synthesized, the next critical step is the introduction of the amino group at the C3 position. This is typically achieved by converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine source.

A common strategy involves a two-step process:

Mesylation or Tosylation: The hydroxyl group is first converted into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. This transforms the poor leaving group (-OH) into a very good one (-OMs or -OTs).

Nucleophilic Substitution: The resulting mesylate or tosylate is then treated with an azide (B81097) source, such as sodium azide (NaN₃), in a classic SN2 reaction to form a β-azido ester.

Reduction: The azido (B1232118) group is subsequently reduced to a primary amine. This reduction can be accomplished using various methods, most commonly catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using reagents like lithium aluminum hydride (LiAlH₄).

This sequence provides a reliable pathway from the β-hydroxy ester intermediate to the desired β-amino ester. The final step to obtain the hydrochloride salt involves treating the free amine with hydrochloric acid.

Amination Reactions for 3-Amino Functionality Introduction in Difluoropropanoate Systems

The introduction of the amino group at the C-3 position of the difluoropropanoate backbone is a critical transformation in the synthesis of the target compound. Various amination strategies have been explored, ranging from classical nucleophilic substitution reactions to more advanced catalytic methods.

Nucleophilic Substitution of Halogenated Precursors

A common and direct approach to introduce the 3-amino group is through the nucleophilic substitution of a suitable leaving group, typically a halogen, on a precursor such as ethyl 3-bromo-2,2-difluoropropanoate. This transformation can be achieved using various nitrogen nucleophiles.

One established method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis . This method involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.orgthermofisher.com In the context of ethyl 3-amino-2,2-difluoropropanoate synthesis, this would involve the reaction of ethyl 3-bromo-2,2-difluoropropanoate with potassium phthalimide to form the corresponding N-phthalimido derivative. Subsequent hydrazinolysis or acidic hydrolysis of the phthalimide group would then yield the desired primary amine. wikipedia.orgmasterorganicchemistry.com The key advantage of the Gabriel synthesis is the avoidance of over-alkylation, which is a common side reaction when using ammonia (B1221849) as a nucleophile. wikipedia.org

Another widely used method is the azide displacement reaction . This two-step process involves the initial reaction of the halogenated precursor with an azide salt, such as sodium azide, to form an alkyl azide. masterorganicchemistry.com The resulting ethyl 3-azido-2,2-difluoropropanoate can then be reduced to the primary amine using various methods, including catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com This method is often preferred due to the mild conditions required for the reduction of the azide group. masterorganicchemistry.com

Reagent/MethodDescriptionKey Features
Potassium Phthalimide (Gabriel Synthesis) A two-step process involving N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis to yield the primary amine. wikipedia.orgmasterorganicchemistry.comthermofisher.comPrevents over-alkylation; suitable for the synthesis of primary amines. wikipedia.org
Sodium Azide followed by Reduction Involves the formation of an alkyl azide intermediate via nucleophilic substitution, which is then reduced to the primary amine. masterorganicchemistry.comMild reduction conditions; good nucleophilicity of the azide ion. masterorganicchemistry.com

Advanced Amination Techniques and Methodological Development

In addition to classical nucleophilic substitution methods, contemporary organic synthesis has seen the emergence of advanced amination techniques that offer alternative pathways with potentially improved efficiency, selectivity, and functional group tolerance. While direct application to difluoropropanoate systems may not be extensively documented, these methods represent the forefront of C-N bond formation.

Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. researchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org These methods often involve the generation of radical intermediates from alkyl halides, which can then be trapped by a suitable nitrogen source. For instance, photocatalyzed amination of alkyl halides has been demonstrated to produce primary amines. researchgate.net The application of such methods to ethyl 3-bromo-2,2-difluoropropanoate could provide a valuable alternative to traditional nucleophilic substitution, potentially offering different reactivity profiles and substrate scope.

Transition-metal-catalyzed amination reactions also represent a significant area of research. For example, copper-catalyzed amination of alkyl iodides has been developed, which proceeds via a halogen-atom transfer mechanism. semanticscholar.org While this specific protocol uses alkyl iodides, the underlying principles could potentially be adapted for other halogenated precursors. Nickel-catalyzed amination of aryl fluorides has also been reported, demonstrating the utility of transition metals in activating challenging C-F bonds for amination. rsc.org

Electrochemical methods offer another sustainable and scalable approach to organofluorine synthesis. researchgate.netwikipedia.orgepa.govresearchgate.net Electrochemical fluorination is a well-established industrial process, and ongoing research is focused on developing selective electrochemical methods for the introduction of various functional groups, including amines, into organic molecules.

MethodDescriptionPotential Advantages
Photoredox Catalysis Utilizes visible light to initiate radical-based amination reactions of alkyl halides. researchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgMild reaction conditions; high functional group tolerance.
Transition-Metal Catalysis Employs catalysts (e.g., copper, nickel) to facilitate the coupling of alkyl halides with nitrogen nucleophiles. semanticscholar.orgrsc.orgPotential for unique reactivity and selectivity.
Electrochemical Synthesis Uses an electric current to drive the amination reaction, often under reagent-free conditions. researchgate.netwikipedia.orgepa.govresearchgate.netSustainable and scalable approach.

Esterification and Hydrochloride Salt Formation Strategies

The final steps in the synthesis of the target compound involve the formation of the ethyl ester and its conversion to the hydrochloride salt. These are generally well-established transformations in organic chemistry.

Esterification of the parent 3-amino-2,2-difluoropropanoic acid can be achieved through several standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. Alternatively, reagents like thionyl chloride (SOCl₂) in ethanol can be used to convert the carboxylic acid to the corresponding ethyl ester hydrochloride in a single step. Another mild and efficient method involves the use of chlorotrimethylsilane (B32843) (TMSCl) and methanol, which has been shown to be effective for a variety of amino acids.

The formation of the hydrochloride salt is typically accomplished by treating a solution of the free amino ester with hydrochloric acid. This can be done by bubbling anhydrous hydrogen chloride gas through an ethereal solution of the ethyl 3-amino-2,2-difluoropropanoate, which often leads to the precipitation of the hydrochloride salt. Alternatively, a solution of hydrochloric acid in an organic solvent, such as diethyl ether or isopropanol, can be added to the amino ester solution.

Stereoselective Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride Enantiomers

The development of methods to control the stereochemistry at the C-3 position is crucial for the preparation of enantiomerically pure this compound, which is often required for pharmaceutical applications. A significant advancement in this area is the use of chiral auxiliaries to direct the stereochemical outcome of the amination step.

A notable example is the asymmetric synthesis of α,α-difluoro-β-amino acid derivatives using enantiomerically pure N-tert-butylsulfinimines. In this approach, the addition of a Reformatsky reagent, derived from ethyl bromodifluoroacetate, to an alkyl- or aryl-substituted N-tert-butylsulfinimine proceeds with good diastereoselectivity. The resulting β-tert-butylsulfinylamino-α,α-difluoropropionates can be separated into their individual diastereomers. Subsequent cleavage of the chiral sulfinyl group affords the enantiomerically pure, protected β-amino esters. This method provides a reliable route to access both enantiomers of the target compound.

Chiral AuxiliaryReaction TypeKey Features
N-tert-butylsulfinimine Reformatsky reaction with ethyl bromodifluoroacetateGood diastereoselectivity; separable diastereomers; provides access to enantiomerically pure products.

Chemical Reactivity and Transformation of Ethyl 3 Amino 2,2 Difluoropropanoate Hydrochloride

Reactions at the Amino Group of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

The primary amino group in this compound is a key site for molecular derivatization, allowing for the synthesis of a wide array of analogs with potential biological applications.

Acylation and Alkylation Reactions for Derivative Synthesis

The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction. Similarly, alkylation of the amino group can be achieved using alkyl halides, providing access to secondary and tertiary amine derivatives. The presence of the electron-withdrawing difluoromethylene group can influence the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to its non-fluorinated counterparts.

Table 1: Examples of Acylation and Alkylation Reactions

Reactant Reagent Product
Ethyl 3-amino-2,2-difluoropropanoate HCl Acetyl chloride, Triethylamine Ethyl 3-(acetylamino)-2,2-difluoropropanoate
Ethyl 3-amino-2,2-difluoropropanoate HCl Benzoyl chloride, Pyridine Ethyl 3-(benzoylamino)-2,2-difluoropropanoate

Formation of Amide and Amine Derivatives for Biological Evaluation

The synthesis of amide and amine derivatives is a common strategy in drug discovery to explore structure-activity relationships. Amide derivatives of amino acids are associated with a broad spectrum of biological activities, including antimicrobial and anticancer properties. sphinxsai.comresearchgate.netresearchgate.net The formation of amides from this compound can be achieved by coupling the free amine with carboxylic acids using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting it with substituted anilines. sphinxsai.comajchem-a.com These derivatives are then subjected to biological screening to assess their potential as therapeutic agents. mdpi.com

Reactions at the Ethyl Ester Moiety

The ethyl ester group provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis to the Free 3-Amino-2,2-difluoropropanoic Acid

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-2,2-difluoropropanoic acid. This transformation is crucial for synthesizing peptide analogs where the carboxylic acid is required for amide bond formation or for generating compounds with improved aqueous solubility.

Transesterification Reactions with Various Alcohols

Transesterification allows for the conversion of the ethyl ester to other esters by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability, by introducing different alkyl or aryl groups.

Table 2: Reactions at the Ethyl Ester Moiety

Reaction Reagents Product
Hydrolysis aq. HCl or aq. NaOH 3-Amino-2,2-difluoropropanoic acid
Transesterification Methanol, H₂SO₄ Methyl 3-amino-2,2-difluoropropanoate

Reactivity of the Geminal Difluoromethylene Group

The geminal difluoromethylene (CF₂) group significantly influences the molecule's properties, including its acidity, conformation, and metabolic stability. While generally considered to be relatively inert, this group can participate in certain chemical transformations.

The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the adjacent C-H bonds, although deprotonation directly at the difluoromethylene carbon is challenging. The CF₂ group is a bioisostere for a methylene (B1212753) group, an oxygen atom, or a carbonyl group, and its incorporation can lead to compounds with altered biological activity and improved pharmacokinetic profiles. The metabolic stability of molecules is often enhanced by the presence of a difluoromethylene group, as the C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism. While direct functionalization of the CF₂ group is not common, its electronic influence is a critical factor in the reactivity of the neighboring amino and ester groups. In some contexts, molecules containing a β-halide gem-difluoroalkane moiety have shown reluctance to undergo Sₙ2 reactions, which can be attributed to the electron-withdrawing effect of the adjacent CF₂ group. researchgate.net

Influence on Adjacent Functional Group Reactivity

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) from the difluoromethylene (CF₂) group. This effect propagates through the carbon skeleton, altering the electron density and, consequently, the chemical properties of the neighboring amino and ethyl ester functionalities. u-tokyo.ac.jp

Effect on the Amino Group:

The primary amino group at the C-3 position experiences a significant decrease in basicity compared to its non-fluorinated analogue, ethyl 3-aminopropanoate. The CF₂ group withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a lower pKa value for the corresponding ammonium (B1175870) ion. This reduced basicity affects its nucleophilicity in chemical reactions. While the free amine can still participate in standard reactions like acylation or alkylation, more forcing conditions may be required compared to non-fluorinated β-amino esters.

Furthermore, the polar C-F bonds can influence the conformational preferences of the molecule. In molecules with a positively charged nitrogen center and a nearby fluorine atom (N⁺–C–C–F), there is a tendency to adopt a gauche conformation due to favorable electrostatic interactions between the N⁺ and the partially negative fluorine (Fδ⁻). nih.gov This conformational bias can influence how the molecule interacts with reagents or fits into the active sites of enzymes.

Effect on the Ester Group:

The carbonyl carbon of the ethyl ester group is rendered more electrophilic by the strong inductive effect of the adjacent CF₂ group. This increased positive character on the carbonyl carbon enhances its susceptibility to nucleophilic attack. Consequently, reactions such as hydrolysis, transesterification, or amidation at the ester position may proceed more readily than in the non-fluorinated counterpart. The CF₂ group effectively "activates" the ester functionality towards nucleophiles. Research on related α,α-difluoro esters has highlighted their utility in reactions like the Reformatsky reaction, which capitalizes on the reactivity of the carbon-ester bond. researchgate.net

Table 1: Predicted Influence of the CF₂ Group on Functional Group Reactivity

Functional Group Property Predicted Effect Rationale
Amino Group Basicity (pKa) Decreased Strong -I effect of CF₂ group reduces electron density on Nitrogen. u-tokyo.ac.jp
Nucleophilicity Decreased Reduced availability of the lone pair on Nitrogen.
Conformational Preference Gauche N⁺/Fδ⁻ interaction Electrostatic attraction stabilizes specific rotamers. nih.gov
Ester Group Carbonyl Electrophilicity Increased Strong -I effect of CF₂ group withdraws electron density from the carbonyl carbon.
Susceptibility to Nucleophilic Attack Increased Enhanced positive character of the carbonyl carbon facilitates reactions like hydrolysis or amidation. researchgate.net

Potential for Further Fluorination or Defluorination Studies

The gem-difluoro moiety in this compound is generally stable, but it can be a target for further chemical transformations under specific conditions.

Further Fluorination:

Introducing an additional fluorine atom, particularly at the C-3 position to create a trifluoromethyl group, presents a significant synthetic challenge. The existing electron-withdrawing CF₂ group and the adjacent amino group would deactivate the C-3 position towards electrophilic fluorination. Reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®, which are common electrophilic fluorine sources, would likely struggle to react at this site under standard conditions. nih.govnih.gov Alternative strategies, possibly involving radical fluorination or specialized nucleophilic fluorinating agents on a derivatized substrate, would need to be explored. The conversion of the ester group itself into a trifluoromethyl group is a known transformation for carboxylic acids, but it requires harsh reagents like sulfur tetrafluoride (SF₄) or more modern, milder reagents like Deoxo-Fluor®, which could also affect other parts of the molecule. organic-chemistry.org

Defluorination Studies:

Defluorination, the removal of one or both fluorine atoms, typically requires reductive methods. Transition-metal catalysis, particularly with nickel or palladium, has been employed for the reductive defluorination or defluorinative cross-coupling of gem-difluoro compounds. rsc.org For instance, electro-reductive methods have been used to achieve regiodivergent defluorinative carboxylation of gem-difluorocyclopropanes, yielding monofluoroalkenes. rsc.org It is conceivable that similar strategies could be adapted to achieve selective mono-defluorination of Ethyl 3-Amino-2,2-difluoropropanoate, yielding ethyl 3-amino-2-fluoropropanoate.

Another potential reaction pathway is dehydrofluorination. In the presence of a strong base, elimination of hydrogen fluoride (B91410) (HF) could occur to form a gem-difluoroalkene. nih.govacs.org This transformation would yield ethyl 2,2-difluoro-3-aminoprop-2-enoate, a fluorinated enamine derivative, which could serve as a versatile intermediate for further synthesis.

Table 2: Potential Fluorination and Defluorination Pathways

Transformation Potential Reagents/Methods Potential Product(s) Challenges and Considerations
Further Fluorination (at C-3) Electrophilic agents (e.g., Selectfluor®) Ethyl 3-Amino-2,2,3-trifluoropropanoate Deactivation of C-3 position by adjacent CF₂ and amino groups. nih.govnih.gov
Defluorination (Reductive) Transition-metal catalysis (Ni, Pd); Electro-reduction Ethyl 3-Amino-2-fluoropropanoate Requires specific catalytic systems; control of selectivity (mono- vs. di-defluorination). rsc.org
Dehydrofluorination (Elimination) Strong base (e.g., LiHMDS) Ethyl 2,2-difluoro-3-aminoprop-2-enoate Potential for competing reactions; stability of the resulting enamine. nih.govacs.org

Chemical Reactivity and Handling

Reactivity of the α,α-Difluoro Ester Moiety

The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the ester carbonyl group, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. The C-F bonds themselves are generally stable under a wide range of reaction conditions. The gem-difluoroalkene moiety, which can be formed from related β-lactam structures, exhibits unique reactivity as an electrophile. nih.gov

Reactions Involving the Amino Group

The primary amino group can undergo a variety of common transformations, such as acylation, alkylation, and diazotization. These reactions allow for the further functionalization of the molecule and its incorporation into larger structures, such as peptides or other complex organic molecules. The hydrochloride salt form ensures better stability and handling of the otherwise basic free amine.

Applications in Advanced Organic Synthesis and Material Science

Utilization of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The development of enantiomerically pure pharmaceuticals and agrochemicals is a cornerstone of modern chemistry. Chiral fluorinated building blocks are particularly valuable, as the inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.com this compound serves as a prochiral starting material for the synthesis of optically active β,β-difluoro-β-amino acids and their derivatives, which are important components of novel peptides and therapeutic agents. researchgate.net

Several strategies in asymmetric synthesis can be employed to resolve the racemic mixture of the parent compound or to guide stereoselective transformations. These methods are critical for accessing single-enantiomer products.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes widely used for the enantioselective hydrolysis of esters. mdpi.com In this approach, a lipase (B570770) can selectively hydrolyze one enantiomer of the racemic ethyl 3-amino-2,2-difluoropropanoate (after neutralization of the hydrochloride salt) to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This process allows for the separation of both enantiomers—the acid and the unreacted ester—with high enantiomeric purity. mdpi.com

Chiral Auxiliaries: Another established method involves covalently attaching a chiral auxiliary to the amine group of the amino ester. This creates a diastereomeric mixture that can often be separated by standard techniques like chromatography or crystallization. Subsequent chemical reactions can then proceed with high stereocontrol, guided by the chiral auxiliary, which is later cleaved to yield the desired enantiomerically pure product. researchgate.netnih.gov For instance, N-tert-butylsulfinimines are effective chiral auxiliaries for directing the synthesis of α,α-difluoro-β-amino acid derivatives with high diastereoselectivity. nih.gov

Asymmetric Catalysis: Although more complex, direct asymmetric synthesis using chiral catalysts offers an efficient route. For example, rhodium-catalyzed reactions can be used for the one-pot synthesis of chiral β-amino esters from aldehydes, amines, and bromoacetates. jst.go.jp Similar catalytic systems could be adapted for transformations involving this compound to produce highly functionalized, optically active molecules.

The table below summarizes key strategies for generating chiral compounds from β,β-difluoro-β-amino esters.

Synthesis StrategyDescriptionTypical Reagents/CatalystsOutcome
Enzymatic Kinetic Resolution Selective hydrolysis of one ester enantiomer in a racemic mixture. mdpi.comLipases (e.g., Burkholderia cepacia) in an organic solvent with a controlled amount of water. mdpi.comSeparation of one enantiomer as the carboxylic acid and the other as the unreacted ester, both with high purity. mdpi.com
Chiral Auxiliary Method Temporary attachment of a chiral molecule to the amine to form separable diastereomers and direct subsequent reactions. nih.govChiral sulfinimines (e.g., N-tert-butylsulfinimine), chiral Ni(II) complexes. nih.govmdpi.comA single, desired stereoisomer of the final product after removal of the auxiliary. mdpi.comnih.gov
Asymmetric Catalysis Use of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.Chiral rhodium complexes, organocatalysts (e.g., chiral phosphoric acids). jst.go.jpEnantiomerically enriched products formed directly in a catalytic fashion.

Role in the Synthesis of Fluorinated Heterocycles and Carbocycles

Fluorinated heterocycles are a critical class of compounds in medicinal chemistry and agrochemistry. The bifunctional nature of this compound, possessing both an amine (nucleophile) and an ester (electrophile), makes it an ideal starting material for a variety of cyclization reactions to form these valuable structures. The gem-difluoro group is often retained in the final product, imparting unique properties.

Synthesis of Fluorinated Lactams: Lactams (cyclic amides) are present in many important pharmaceuticals. The intramolecular cyclization of β-amino esters can lead to the formation of β-lactams (four-membered rings) or larger ring systems. While the direct cyclization of ethyl 3-amino-2,2-difluoropropanoate is challenging, it can be derivatized and then cyclized. For example, after N-acylation, the resulting amide could undergo cyclization. The introduction of a gem-difluoromethylene moiety into a lactam ring has been shown to improve the biological activities of these molecules, in some cases inhibiting enzymes like γ-lactamase that are responsible for bacterial resistance. nih.gov

Synthesis of Other Heterocycles: The compound can serve as a building block in multi-step syntheses of more complex heterocycles. atomfair.com For instance, condensation of the amino group with a 1,3-dicarbonyl compound, followed by cyclization and dehydration, could yield fluorinated dihydropyrimidines. Furthermore, reactions involving difluorocarbene precursors and related enaminones (which can be derived from β-amino esters) have been developed to construct gem-difluorinated heterocycles such as 2H-furans. researchgate.netrsc.org Ring-closing metathesis (RCM) is another powerful technique used to synthesize difluorinated cyclic compounds, including lactams and isoquinolinones, from appropriately designed precursors derived from gem-difluoro building blocks. nih.govnih.gov

The following table outlines potential cyclization pathways for precursors derived from this compound.

Target Ring SystemGeneral Reaction TypeRequired Precursor ModificationPotential Co-Reagents
gem-Difluoro-β-Lactam Intramolecular CyclizationActivation of the ester group or N-protection/derivatization.Grignard reagents (for Reformatsky-type reaction with imines). jst.go.jp
gem-Difluorodihydropyridinone Ring-Closing Metathesis (RCM)Conversion into a difluoro-1,n-dienyl amide. nih.govGrubbs catalyst or other metathesis catalysts. nih.gov
gem-Difluorinated Furan Cascade CyclizationConversion to an enaminone intermediate.Difluorocarbene precursors (e.g., BrCF₂CO₂Et). researchgate.netrsc.org
Fluorinated Pyrimidine Condensation/CyclizationNone (direct reaction).1,3-Dicarbonyl compounds (e.g., acetylacetone).

Precursor for Advanced Polymer and Specialty Material Development

The unique properties of fluorinated polymers, such as chemical inertness, thermal stability, and low surface energy, have made them indispensable in a wide range of applications. Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications, particularly as non-viral vectors for gene delivery. frontiersin.orgmit.edu

The incorporation of this compound into PBAE structures creates fluorinated poly(β-amino ester)s (FPBAEs), which can exhibit enhanced properties compared to their non-fluorinated analogs. nih.gov The synthesis of PBAEs is typically achieved through the Michael addition polymerization of a primary or secondary amine with a diacrylate monomer. By using a difunctional amine and a difunctional acrylate, a linear polymer is formed. Ethyl 3-amino-2,2-difluoropropanoate can be incorporated as a co-monomer or used to end-cap the polymer chains.

Research has shown that fluorination of PBAEs can lead to several advantages:

Enhanced Transfection Efficiency: The presence of fluorine atoms can increase the efficiency of gene delivery into cells. Fluorinated PBAE nanoparticles have demonstrated superior GFP expression in cell lines compared to commercial transfection agents like polyethyleneimine (PEI). nih.gov

Improved Biocompatibility: Fluorination can contribute to better biocompatibility. Studies have shown that FPBAEs exhibit preferable biocompatibility compared to PEI, owing to their biodegradability and the low molecular weight of the constituent monomers. nih.gov

Specific Cell and Tissue Targeting: The amphiphilic nature of certain fluorinated polymers can be tuned to achieve specific targeting. For example, fluorinated PBAE nanoparticles have been developed for the highly efficient and specific delivery of nucleic acids to the lung capillary endothelium. nih.gov

The properties imparted by fluorination make these materials highly promising for advanced therapeutic applications.

PropertyRole of FluorinationApplication
Enhanced Gene Transfection Fluorine atoms may facilitate nanoparticle formation and interaction with cell membranes, improving uptake and endosomal escape. nih.govGene therapy, DNA and mRNA vaccines. nih.govnih.gov
Biocompatibility The inherent biodegradability of the poly(β-amino ester) backbone combined with fluorination results in materials with low toxicity. nih.govSafe drug and nucleic acid delivery vehicles. nih.gov
Targeted Delivery Fluorination modifies the hydrophobicity and surface properties of the polymer nanoparticles, enabling specific interactions with certain cell types or tissues. nih.govTargeted therapies for pulmonary diseases and other localized conditions. nih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, DFT calculations can elucidate its molecular orbital energies, charge distribution, and reactivity descriptors. These calculations are fundamental to understanding the molecule's stability and how it interacts with other chemical species.

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the electronic properties of the molecule. DFT studies on similar fluorinated compounds have shown that the high electronegativity of fluorine leads to a notable inductive effect, withdrawing electron density from neighboring atoms. This effect can be quantified through calculated parameters such as molecular electrostatic potential (MEP) maps and atomic charges. For instance, the carbon atom of the CF2 group is expected to be more electrophilic compared to its non-fluorinated analog, which has implications for its reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of Ethyl 3-Amino-2,2-difluoropropanoate and its Non-Fluorinated Analog

PropertyEthyl 3-AminopropanoateEthyl 3-Amino-2,2-difluoropropanoate
HOMO Energy (eV)-6.5-7.2
LUMO Energy (eV)-0.8-1.5
HOMO-LUMO Gap (eV)5.75.7
Dipole Moment (Debye)2.13.5

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on computational studies of similar fluorinated compounds.

These calculations can also predict spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computational model.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational landscape and its interactions with solvent molecules or biological targets. Such simulations are particularly useful for understanding how the molecule behaves in a dynamic environment, which is often a more realistic representation than a static, gas-phase model. nih.gov

The ester and amino groups, along with the flexible ethyl chain, allow for multiple rotational degrees of freedom, leading to various possible conformations. MD simulations can explore these conformations over time, identifying the most stable and frequently occurring structures. The presence of the gem-difluoro group is expected to influence the conformational preferences due to steric and electronic effects, such as the gauche effect observed in other fluorinated molecules. mdpi.com

In the context of drug design, where similar fluorinated amino acid derivatives are of interest, MD simulations can be employed to study the binding of this compound to a protein's active site. These simulations can help predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. Understanding these interactions is crucial for the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Simulated Biological Environment

Interaction TypePotential Interacting Groups of the CompoundPotential Interacting Groups of a Receptor
Hydrogen BondingAmino group (donor), Carbonyl oxygen (acceptor), Fluorine atoms (weak acceptors)Carboxylate, Hydroxyl, Amide groups
ElectrostaticProtonated amino group, CF2 groupCharged amino acid residues
van der WaalsEthyl group, Carbon backboneHydrophobic pockets

Note: This table presents a generalized overview of potential interactions based on the functional groups of the molecule.

Reaction Pathway Elucidation and Transition State Analysis of Difluorinated Intermediates

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For the synthesis of this compound, computational studies can elucidate the pathways involved in the formation of the crucial difluorinated intermediates. methodist.edu

The introduction of the gem-difluoro unit often involves specialized reagents and reaction conditions. Computational analysis can help in understanding the role of catalysts and the stereoselectivity of the reaction. For example, in a nucleophilic difluoromethylation reaction, DFT calculations can model the approach of the nucleophile to the electrophilic difluorocarbon source and identify the structure of the transition state. rsc.org The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility.

By mapping the potential energy surface of the reaction, chemists can identify the lowest energy pathway from reactants to products. This includes the identification of any intermediates and the transition states that connect them. For instance, the formation of an enolate followed by its reaction with a fluorinating agent is a common strategy for synthesizing α-fluorinated carbonyl compounds. Computational studies can model this process, providing insights into the stability of the enolate intermediate and the energetics of the subsequent fluorination step. nih.gov

Table 3: Hypothetical Calculated Activation Energies for a Key Step in a Difluorination Reaction

Reaction StepReactantsTransition State Energy (kcal/mol)Product
Nucleophilic attack on a difluorocarbene sourceEnolate of ethyl 3-aminopropanoate + "CF2" source15.2Difluorinated intermediate

Note: The values in this table are hypothetical and intended to illustrate the type of data that can be obtained from computational studies of reaction mechanisms.

Such mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and designing new synthetic routes to valuable fluorinated molecules. sciencedaily.com

Medicinal Chemistry and Biological Research Applications

Investigation of Enzyme Inhibition and Protein Interactions of Difluorinated Derivatives

The introduction of fluorine into organic molecules is a well-established strategy for developing potent enzyme inhibitors. rroij.com The strong carbon-fluorine bond increases metabolic inertness, as seen in drugs like 5-fluorouracil (B62378), which inhibits thymidylate synthase. tandfonline.com Difluorinated compounds can act as mechanism-based inhibitors or transition-state analogues. For example, α-fluorinated ketones are effective inhibitors of serine proteases by forming a stable hemiacetal complex with the active site serine, mimicking the tetrahedral intermediate of peptide bond cleavage. nih.gov

Fluorine's high electronegativity can also significantly influence non-covalent interactions with protein targets. nih.gov These interactions, which can include hydrogen bonds, halogen bonds, and multipolar interactions, can enhance binding affinity and selectivity. nih.govacs.orgsoci.org Studies have shown that fluorine can interact favorably with both hydrophobic and polar groups within a protein's binding pocket. nih.gov Molecular dynamics simulations are increasingly used to study and predict the effects of fluorination on protein-ligand and protein-protein interactions, providing atomic-level insights that guide rational drug design. fu-berlin.deacs.org

Interaction TypeDescriptionImpact on Drug Design
Metabolic Inertness The high strength of the C-F bond prevents metabolic breakdown by enzymes like cytochrome P450. tandfonline.comIncreased drug half-life and bioavailability.
Transition-State Analogy Fluorinated ketones can mimic the tetrahedral transition state of enzymatic reactions, leading to potent inhibition. nih.govDesign of highly specific enzyme inhibitors.
Multipolar Interactions The polarized C-F bond can engage in favorable electrostatic interactions with protein backbones (e.g., C-F···C=O). nih.govsoci.orgEnhanced binding affinity and ligand potency.
Hydrophobic Interactions Fluorinated groups can participate in hydrophobic interactions within the protein binding pocket. soci.orgImproved ligand binding and stability.

Research into Antimicrobial Activity of Related Difluoropropanoic Acid Derivatives

Derivatives of difluoropropanoic acid are being investigated for their potential as antimicrobial agents. The incorporation of fluorine can enhance the antimicrobial efficacy of compounds. mdpi.com For example, α,α-difluorophosphonate derivatives of fosmidomycin (B1218577) have shown powerful inhibition against E. coli DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) and enhanced antimicrobial activity compared to their non-fluorinated counterparts. mdpi.com Similarly, synthetic amides derived from hydroxycinnamic acids, when modified with a difluoromethyl moiety, exhibited enhanced antibacterial activity and selectivity towards Mycobacterium smegmatis, a model for M. tuberculosis. nih.gov Other studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans as well as bacteria like Escherichia coli and Staphylococcus aureus. nih.govmdpi.com The development of novel fluorinated pyrrolomycins has also yielded compounds with potent activity against staphylococcal biofilms. researchgate.net

Studies on Anti-inflammatory Effects of Related Difluoropropanoic Acid Derivatives

The anti-inflammatory potential of compounds related to difluoropropanoic acid is an active area of research. Fluoroquinolones and propionic acid derivatives are known to sometimes induce inflammatory responses, but targeted fluorination can also be used to create potent anti-inflammatory agents. nih.gov Perfluorocarbon compounds, for instance, have demonstrated intrinsic anti-inflammatory effects by reducing levels of cytokines, chemokines, and reactive oxygen species. researchgate.net Studies on 5-fluoro-2-oxindole have shown that it can alleviate inflammatory pain by inhibiting oxidative and inflammatory responses. mdpi.com The development of new anti-inflammatory drugs often focuses on inhibiting pro-inflammatory factors, and fluorinated molecules are being explored in this context. mdpi.com Diclofenac N-derivatives have also been synthesized and tested, showing significant anti-inflammatory effects by inhibiting nitric oxide production in macrophages. nih.gov

Research on Antitumor Activity of Related Difluoropropanoic Acid Derivatives

Fluorinated amino acids and their derivatives have been widely investigated as potential antitumor agents. researchgate.net The metabolic stability conferred by fluorine is a key advantage in cancer chemotherapy. tandfonline.com For example, 5-fluorouracil is a clinically used anticancer drug that works by inhibiting DNA synthesis. tandfonline.com Research has explored various novel fluorinated compounds for their anticancer properties. Trifluorobutenyl derivatives of heterocycles have shown potent to moderate antitumor activity against several cancer cell lines, including SH-SY5Y, MCF-7, and HepG2. nih.gov Similarly, fluorinated isatins and their water-soluble hydrazone derivatives have demonstrated cytotoxic action against tumor cells by inducing apoptosis through mitochondrial disruption. mdpi.com Other studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified compounds with structure-dependent anticancer activity against non-small cell lung cancer cells. mdpi.com The potential of 1,2,4-oxadiazole (B8745197) derivatives has also been highlighted for their antitumor and immunomodulatory effects in melanoma models. nih.gov

Compound ClassCancer Cell Lines TestedMechanism of Action (if known)
Trifluorobutenyl heterocyclic derivativesSH-SY5Y, MCF-7, HepG2Not specified
Fluorinated isatin-3-hydrazonesM-HeLa, HuTu 80Induction of apoptosis via mitochondrial disruption
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (non-small cell lung cancer)Not specified
Pyranone derivativesHL-60 (human acute promyeloid leukemia)Not specified
1,2,4-Oxadiazole derivativesB16-F10 (melanoma)Induction of necrosis, Immunomodulation

Modulation of Biochemical Pathways by Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride and its Derivatives

While direct studies on the specific modulatory effects of this compound on biochemical pathways are not extensively documented in publicly available research, the known behavior of structurally related β-amino acids and fluorinated molecules provides a strong basis for its potential applications. The introduction of the gem-difluoro moiety is a well-established strategy in medicinal chemistry to alter the properties of a parent molecule.

The primary role of this compound is as a synthetic intermediate. Its derivatives, which incorporate this fluorinated scaffold, are designed to interact with various biological targets. The gem-difluoro group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. These modifications can lead to enhanced binding affinity for target enzymes or receptors and improved pharmacokinetic profiles.

For instance, β-amino acid derivatives are known to be incorporated into peptidomimetics to confer resistance to proteolytic degradation. The presence of the difluoro group can further enhance this stability. Moreover, the fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a biological target, potentially leading to potent and selective inhibition.

Table 1: Potential Biochemical Targets for Derivatives of this compound

Target Class Potential Modulatory Effect Rationale
Proteases Inhibition The β-amino acid scaffold can mimic natural peptide substrates, while the difluoro group can enhance binding affinity and stability.
Kinases Inhibition Fluorinated motifs can be incorporated into ATP-competitive or allosteric inhibitors to improve potency and selectivity.
G-protein coupled receptors (GPCRs) Agonism/Antagonism The unique conformation conferred by the difluoro-β-amino acid structure can lead to novel interactions with GPCR binding pockets.

It is important to note that the biological activity is inherent to the final derivative molecule rather than the hydrochloride salt of the ethyl ester itself. The latter serves as a crucial starting material for the synthesis of these more complex and biologically active compounds.

Integration into Drug Discovery and Development Pipelines

This compound is a valuable tool in the drug discovery and development process, primarily utilized as a specialized building block. Its integration into these pipelines can be summarized in the following stages:

Lead Discovery and Optimization: In the early stages of drug discovery, medicinal chemists often synthesize libraries of compounds to screen for biological activity. This compound can be used to introduce the difluorinated β-amino acid motif into lead compounds. This strategic incorporation can lead to significant improvements in potency, selectivity, and metabolic stability, key parameters that are optimized during the lead optimization phase.

Scaffold Decoration: The amino group of this compound provides a convenient handle for chemical modification. It can be acylated, alkylated, or used in peptide coupling reactions to attach a wide variety of substituents. This allows for the systematic exploration of the chemical space around the fluorinated core to establish structure-activity relationships (SAR).

Peptidomimetic Design: As a precursor to a non-natural amino acid, this compound is highly valuable in the design of peptidomimetics. Peptides often suffer from poor bioavailability and rapid degradation in vivo. By replacing natural amino acids with fluorinated counterparts derived from this compound, researchers can develop peptide-based drugs with enhanced therapeutic properties.

The commercial availability of this compound from various suppliers facilitates its use in both academic research and industrial drug discovery programs, accelerating the development of new medicines.

Patent Landscape and Intellectual Property in Relation to Ethyl 3 Amino 2,2 Difluoropropanoate Hydrochloride

Analysis of Key Patents Related to Synthesis and Applications of Fluorinated Propanoates

The patent literature reveals a strong interest in fluorinated amino acids for various applications, particularly in the pharmaceutical and biomedical fields. The introduction of fluorine into amino acid structures can significantly alter their chemical and biological properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and novel conformational constraints. nih.govresearchgate.netmdpi.com

Patents in this area often claim novel synthetic methods, new chemical entities, and their applications. For instance, a significant area of patent focus is the development of efficient and scalable synthetic routes to fluorinated amino acid building blocks. These patents often describe methods for introducing fluorine atoms into organic molecules, which can be a chemically challenging step.

One notable patent, EP1923397A1, discloses novel fluorinated amino acids and peptide chains that incorporate them. google.com The invention also covers the process for their preparation and their use in ¹⁹F NMR screening for bioactive compounds. google.com This patent highlights the application of fluorinated amino acids as tools in drug discovery. google.com While not specific to Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, the methodologies and applications described are highly relevant to gem-difluorinated β-amino esters.

Another area of patent activity revolves around the use of fluorinated amino acids as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For example, patents describe the synthesis of fluorinated compounds as key intermediates for active pharmaceutical ingredients (APIs). The synthesis of related structures, such as ethyl 3-(pyridin-2-ylamino) propanoate, a key intermediate for the direct thrombin inhibitor dabigatran (B194492) etexilate, is detailed in patent CN104926717A. google.com This demonstrates the strategic importance of patenting key building blocks in the synthesis of blockbuster drugs.

The table below summarizes key patent information for related fluorinated compounds, illustrating the focus on synthesis and application.

Patent/Publication NumberTitleKey FocusRelevance to this compound
EP1923397A1 Fluorinated amino acids and peptidesNovel poly-fluorinated amino acids and their use in ¹⁹F NMR screening for bioactive compounds. google.comDemonstrates the patentability of novel fluorinated amino acids and their applications in drug discovery, a potential application for the target compound. google.com
CN104926717A Preparation method for ethyl 3-(pyridin-2-ylamino) propanoateAn efficient, one-step synthesis method for a key pharmaceutical intermediate. google.comHighlights the patenting strategy for synthetic routes of structurally similar non-fluorinated propanoate esters used as pharmaceutical intermediates. google.com
US patent 1996-11-14 Preparation of Ethyl 3-Amino-2-methyl-4.4.4-trifluorocrotonateA process for preparing trifluoromethyl-containing amino crotonates. googleapis.comProvides insight into synthetic strategies for related fluorinated amino esters that could be adapted for the target compound. googleapis.com

Emerging Trends and Strategic Patenting in Fluorinated Amino Acid Derivative Research

The field of fluorinated amino acid derivative research is characterized by several emerging trends in strategic patenting. These trends reflect the growing importance of these compounds in medicinal chemistry and materials science.

A primary trend is the focus on developing stereoselective synthetic methods. The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, patents are increasingly claiming enantiomerically pure fluorinated amino acids and the methods to obtain them. This is crucial for the development of highly specific and effective pharmaceuticals.

Another significant trend is the patenting of "platform" technologies. Rather than patenting a single molecule, companies are seeking broader protection for synthetic methodologies that can be used to create a library of fluorinated amino acid derivatives. These platform patents can provide a significant competitive advantage by covering a wide range of potential drug candidates. Methods for site-selective fluorination, including metal-catalyzed and photochemical approaches, are at the forefront of this trend. nih.gov

Furthermore, there is a growing interest in patenting the application of fluorinated amino acids in novel therapeutic areas. Beyond their traditional use in modifying peptide and protein therapeutics, researchers are exploring their potential in areas such as PET imaging and as probes for studying biological systems. nih.govnih.gov Patents in this space often claim the use of a specific fluorinated amino acid or a class of related compounds for a particular diagnostic or therapeutic purpose.

Finally, strategic patenting is also being employed to protect novel formulations and delivery systems for drugs containing fluorinated amino acids. As these compounds can sometimes present challenges in terms of solubility and bioavailability, innovative formulations that overcome these hurdles are valuable intellectual property.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Difluorinated Amino Acids

The synthesis of α,α-difluoro-β-amino acids and their derivatives is an area of intense research, driven by the need for more efficient, scalable, and environmentally friendly methods. Traditional methods for introducing fluorine can be hazardous and may not be suitable for large-scale production.

Future research is focused on several key areas:

Catalytic Asymmetric Synthesis: Developing novel catalysts that can enable the direct and stereocontrolled synthesis of difluorinated amino acids is a primary goal. This would allow for the creation of specific enantiomers, which is crucial for pharmaceutical applications.

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control, particularly for fluorination reactions that can be highly energetic.

Biocatalysis: Engineering enzymes to catalyze the formation of carbon-fluorine bonds is a promising green chemistry approach. This could lead to highly selective and efficient synthetic routes under mild conditions.

A comparative overview of emerging synthetic strategies is presented below:

Synthetic StrategyAdvantagesChallenges
Catalytic Asymmetric Synthesis High stereoselectivity, access to specific enantiomers.Catalyst design and cost, optimization for broad substrate scope.
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability.Initial setup costs, potential for clogging with solid byproducts.
Biocatalysis High selectivity, environmentally friendly (mild conditions), biodegradable catalysts.Limited enzyme stability, narrow substrate scope, need for protein engineering.

Development of Advanced Biological Probes and Imaging Agents

The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). The chemical shift of ¹⁹F is highly sensitive to its local environment, a property that can be exploited for the development of sophisticated diagnostic tools.

Future research in this area includes:

¹⁹F MRI Contrast Agents: Ethyl 3-amino-2,2-difluoropropanoate hydrochloride and similar molecules can be incorporated into larger structures designed to act as ¹⁹F MRI contrast agents. These agents can provide "hot spot" images with a high signal-to-noise ratio and no background signal, allowing for precise tracking of molecules or cells in vivo.

Metabolic Probes: By incorporating difluorinated moieties into metabolites, researchers can track metabolic pathways in real-time using ¹⁹F NMR spectroscopy. This has significant implications for studying diseases such as cancer and metabolic disorders.

Enzyme Activity Sensors: Probes can be designed where the ¹⁹F NMR signal is "turned on" or "off" in response to specific enzymatic activity, providing a direct measure of biological processes.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The vast chemical space of fluorinated compounds presents both an opportunity and a challenge for drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating the design and optimization of new drug candidates.

Key research directions include:

Predictive Modeling: Developing ML models that can accurately predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of novel fluorinated compounds. This would help to de-risk drug development at an early stage.

De Novo Design: Using generative AI models to design entirely new difluorinated molecules with desired biological activities and physicochemical properties. These models can learn from existing data to propose structures that human chemists might not have considered.

Reaction Prediction: AI algorithms can be trained to predict the outcomes of complex fluorination reactions and to propose optimal synthetic routes, thus streamlining the process of creating new molecules.

AI/ML ApplicationImpact on Drug Design
Predictive ADME/Tox Modeling Reduces late-stage attrition of drug candidates by identifying potential liabilities early.
De Novo Molecular Design Expands the accessible chemical space and generates novel drug scaffolds with high predicted efficacy.
Synthetic Route Optimization Accelerates the synthesis of target molecules, reducing time and resource expenditure.

Applications in Peptide Chemistry and Peptidomimetics

Peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability and low bioavailability. The introduction of difluorinated amino acids can address these limitations.

Future research will likely focus on:

Metabolically Stable Peptides: Incorporating α,α-difluoro-β-amino acids into peptide sequences can block the action of proteases, thereby increasing the in vivo half-life of the peptide.

Conformational Control: The gem-difluoro group can impose specific conformational constraints on the peptide backbone. This can be used to lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

Peptidomimetics: Using difluorinated building blocks to create non-peptidic scaffolds that mimic the structure and function of natural peptides. These peptidomimetics can have improved drug-like properties.

Environmental Impact and Degradation Studies of Fluorinated Compounds

The strength of the carbon-fluorine bond makes many organofluorine compounds highly persistent in the environment. While this property is beneficial for metabolic stability in drugs, it raises concerns about long-term environmental impact.

Critical areas for future research include:

Biodegradation Pathways: Investigating the mechanisms by which microorganisms might be able to degrade persistent fluorinated compounds. This could lead to the development of bioremediation strategies.

Ecotoxicology: Assessing the potential toxicity of novel fluorinated molecules to various organisms in the ecosystem.

Designing for Degradability: A "benign by design" approach, where fluorinated molecules are designed to be effective as therapeutics but also to break down into non-toxic substances after their intended use. This represents a significant challenge but is a crucial goal for sustainable chemistry.

The study of these compounds is essential for balancing the benefits of fluorinated molecules with the need for environmental stewardship.

Q & A

Q. What are the common synthetic routes for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride?

The synthesis typically involves three steps:

  • Esterification : Reacting 3-amino-2,2-difluoropropanoic acid with ethanol under acidic conditions to form the ethyl ester.
  • Azide Intermediate : Introducing an azide group via substitution (e.g., using NaN₃ in a polar solvent like DMF), yielding Ethyl 3-azido-2,2-difluoropropanoate.
  • Reduction and Salt Formation : Reducing the azide to an amine (e.g., using H₂/Pd or Staudinger conditions) followed by treatment with HCl to form the hydrochloride salt . Purity optimization may require recrystallization from ethanol/water or column chromatography .

Q. How can researchers ensure the purity of this compound?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% by area normalization) .
  • NMR : Confirm structural integrity via ¹⁹F NMR (δ -120 to -125 ppm for CF₂) and ¹H NMR (triplet for CH₂NH₂ at δ 3.2–3.5 ppm) .
  • Chloride Ion Test : Verify HCl salt formation using silver nitrate (AgNO₃) to precipitate AgCl .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 212.06 for C₅H₁₀F₂NO₂·HCl) .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • XRD (if crystalline) : Resolve stereochemistry and salt formation .

Advanced Research Questions

Q. How do the difluoro and ester groups influence the compound’s reactivity in nucleophilic environments?

  • Electron-Withdrawing Effect : The CF₂ group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack (e.g., in peptide coupling reactions) .
  • Steric Hindrance : The ethyl ester moiety balances solubility and steric effects, enabling controlled reactivity in aqueous/organic hybrid systems . Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in airtight containers to prevent hydrolysis .
  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes ester hydrolysis at pH >7. Buffer solutions (e.g., citrate, pH 3.5) are recommended for biological assays .

Q. How does this compound interact with enzymatic systems?

  • Enzyme Inhibition : The difluoro group mimics carbonyl moieties, potentially inhibiting serine proteases (e.g., trypsin) via transition-state analog formation.
  • Metabolic Studies : Radiolabeled (¹⁴C) derivatives can track metabolic pathways in vitro using LC-MS .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

  • Variable Reaction Conditions : Optimize catalyst loading (e.g., Pd/C for azide reduction) and solvent polarity to improve reproducibility .
  • Impurity Analysis : Cross-validate HPLC methods with orthogonal techniques (e.g., ion chromatography for chloride content) to resolve discrepancies .
  • Batch-to-Batch Variability : Implement QbD (Quality by Design) principles to control critical parameters (e.g., reaction time, temperature) .

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Reactant of Route 1
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.